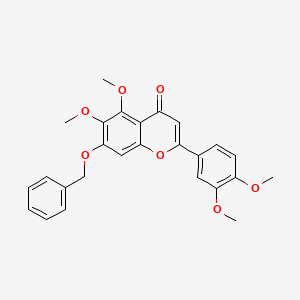
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one
Übersicht
Beschreibung
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one is a flavonoid compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'BDMC' and is found in various natural sources, including plants and fruits.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been studied for its crystal structure. One study determined the crystal structure of a closely related compound, highlighting its potential as a potent and selective inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases. The benzopyran ring system was noted for its slight puckering, and the structure was found to be stabilized by weak C—H⋯O hydrogen bonds and π–π interactions between pyran rings (Stomberg, Langer, & Hauteville, 2002).
Antimicrobial and Antioxidant Activities
The compound has been explored for its biological activities. A study involving a similar compound synthesized new derivatives and screened them for antimicrobial and antioxidant activity. The synthesis approach and resulting compounds provide insights into the potential applications of 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one in pharmaceutical research (Hatzade et al., 2008).
Photochemical Properties
The photochemical properties of similar chromene compounds have been investigated, revealing insights into potential applications in material science and photochemistry. One study examined the photochromism of chromene crystals, showing how structural modifications in the chromene compounds can lead to different photochromic behaviors, which could be relevant for the compound (Hobley et al., 2000).
Synthesis and Structural Modification
Various studies have focused on the synthesis and structural modification of compounds similar to 7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one. These include methods for synthesizing chromenone derivatives, exploring different reaction conditions and catalysts to create a variety of structurally related compounds. This research is vital for understanding the chemical properties and potential applications of such compounds (Yoo, Lim, & Koh, 2014).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O7/c1-28-19-11-10-17(12-21(19)29-2)20-13-18(27)24-22(33-20)14-23(25(30-3)26(24)31-4)32-15-16-8-6-5-7-9-16/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELRYZAWWQQMCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OCC4=CC=CC=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140244 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-2-(3,4-dimethoxyphenyl)-5,6-dimethoxy-4H-chromen-4-one | |
CAS RN |
52378-71-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52378-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,6-dimethoxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



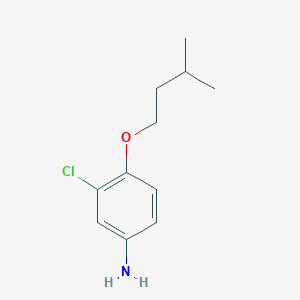
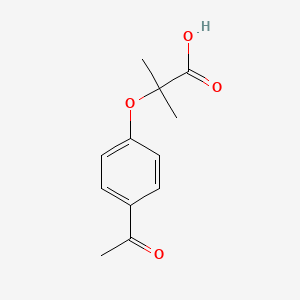
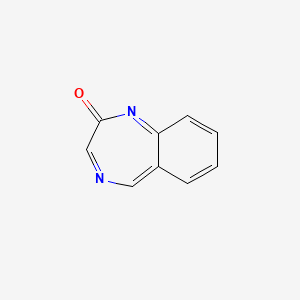

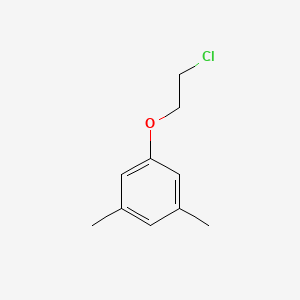
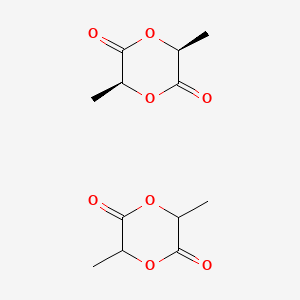
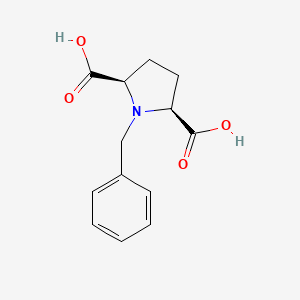

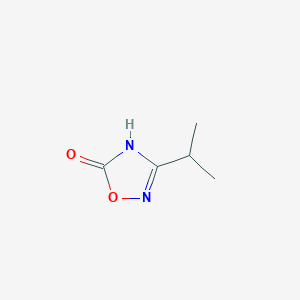

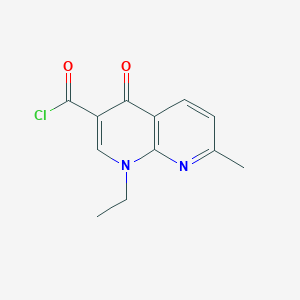

![1-[(3-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B3143408.png)
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)